molecular formula C7H4Cl2N2O B3331488 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine CAS No. 83988-35-6

5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine

Cat. No.: B3331488
CAS No.: 83988-35-6
M. Wt: 203.02 g/mol
InChI Key: UABMNZUBBUKYMB-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4Cl2N2O and a molecular weight of 203.02 g/mol. This compound has garnered significant interest due to its diverse range of biological and pharmaceutical properties.

Preparation Methods

The synthesis of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine involves several steps. One synthetic pathway includes the methoxydechlorination of 5,7-dichloro- and 5-chloro-derivatives . The reaction conditions typically involve heating and the use of specific reagents such as sodium ethoxide in ethanol . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly methoxydechlorination.

    Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in these types of reactions.

    Cyclization: The compound can participate in cyclization reactions, forming fused nitrogen-containing heterocyclic systems.

Common reagents used in these reactions include sodium ethoxide, ethanol, and phenylphosphonic dichloride . Major products formed from these reactions include derivatives of the original compound with varying substituents .

Scientific Research Applications

5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological properties make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its pharmaceutical properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its effects are attributed to its ability to modulate enzyme activity and cellular signaling.

Comparison with Similar Compounds

5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

    3-Methylisoxazolo[4,5-b]pyridine: Lacks the chlorine substituents, resulting in different reactivity and biological properties.

    5-Chloro-3-methylisoxazolo[4,5-b]pyridine: Has only one chlorine substituent, affecting its chemical behavior and applications.

    2,4-Dichloropyridine: A related compound with different substitution patterns, leading to distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dichloro-3-methyl-[1,2]oxazolo[4,5-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-3-6-7(12-11-3)4(8)2-5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABMNZUBBUKYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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